
Carbenoxolone sodium
描述
卡贝诺克斯隆是甘草酸的衍生物,甘草酸存在于甘草根中。 它具有类固醇结构,主要用于治疗消化性溃疡、食管溃疡和口腔溃疡以及炎症 . 卡贝诺克斯隆以其抑制 11β-羟基类固醇脱氢酶的能力而闻名,该酶在将无活性皮质酮转化为活性皮质醇中起作用 .
准备方法
合成路线和反应条件: 卡贝诺克斯隆可以通过甘草酸和琥珀酸酐合成。 该过程涉及在合适的溶剂和催化剂存在下,甘草酸与琥珀酸酐反应 .
工业生产方法: 卡贝诺克斯隆钠的工业生产涉及多个步骤,包括甘草粉碎、氨水反应、浸泡、加热、冷却、过滤和酸化。 最终产物通过沉淀、分离、洗涤、氨溶解、浓缩和干燥获得 .
化学反应分析
反应类型: 卡贝诺克斯隆会经历各种化学反应,包括氧化反应、还原反应和取代反应。
常见试剂和条件:
氧化: 卡贝诺克斯隆可以使用常见的氧化剂如高锰酸钾或过氧化氢进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 取代反应通常涉及卤素或亲核试剂在特定条件下的反应。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羧酸,而还原可能会产生醇。
科学研究应用
卡贝诺克斯隆在科学研究中具有广泛的应用:
作用机制
卡贝诺克斯隆通过抑制 11β-羟基类固醇脱氢酶发挥作用,该酶负责将无活性皮质酮转化为活性皮质醇 . 这种抑制会导致大脑中活性糖皮质激素的含量减少,这可能改善认知功能 . 此外,卡贝诺克斯隆阻断间隙连接,间隙连接对于细胞间通讯至关重要 .
类似化合物:
11α-羟基孕酮: 另一种抑制 11β-羟基类固醇脱氢酶但具有不同药理特性的化合物.
独特性: 卡贝诺克斯隆的独特性在于它既可以抑制 11β-羟基类固醇脱氢酶,又可以阻断间隙连接。 这种特性的结合使其成为神经生物学和癌症治疗等各个领域研究的宝贵化合物 .
相似化合物的比较
Glycyrrhetinic Acid: The parent compound from which carbenoxolone is derived.
11α-Hydroxyprogesterone: Another compound that inhibits 11β-hydroxysteroid dehydrogenase but has different pharmacological properties.
Uniqueness: Carbenoxolone is unique due to its dual action as both an inhibitor of 11β-hydroxysteroid dehydrogenase and a gap junction blocker. This combination of properties makes it a valuable compound for research in various fields, including neurobiology and cancer therapy .
常见问题
Basic Research Questions
Q. What are the primary mechanisms of action of carbenoxolone sodium in modulating glucocorticoid activity?
this compound acts as a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme family that regulates glucocorticoid metabolism. Specifically, it inhibits 11β-HSD1 (which converts cortisone to cortisol) and 11β-HSD2 (which inactivates cortisol to cortisone). This dual inhibition alters tissue-specific glucocorticoid availability, impacting hepatic insulin sensitivity and mineralocorticoid receptor activation . Methodologically, researchers should validate enzyme inhibition via in vitro assays (e.g., recombinant 11β-HSD isoforms) and correlate findings with in vivo glucocorticoid metabolite profiling using LC-MS/MS.
Q. How should experimental models be designed to evaluate carbenoxolone’s anti-ulcer activity?
Studies in rodents require careful control of feeding states, as carbenoxolone’s efficacy in stress-induced gastric damage models is observed only in non-fasted rats. For example, intraperitoneal administration in non-fasted rats reduces mucosal damage by 92%, while fasting abolishes this effect . Researchers must standardize feeding protocols and include controls for gastric acidity (e.g., pH monitoring) and mucosal resistance (histological analysis of mucus secretion).
Q. What are the key physicochemical properties of this compound that influence its pharmacological activity?
Carbenoxolone’s pKa values (4.28 ± 0.1 and 5.28 ± 0.3) and solubility profile significantly affect its bioavailability and tissue penetration. Researchers should characterize batch-specific solubility using HPLC under physiological pH conditions (e.g., simulated gastric fluid) and account for variability in dissociation constants reported across studies .
Advanced Research Questions
Q. How can contradictory data on carbenoxolone’s anti-ulcer efficacy across studies be resolved?
Discrepancies arise from differences in animal models (e.g., restraint stress vs. chemical induction), dosing routes, and endpoints (e.g., ulcer incidence vs. healing rate). For example, carbenoxolone shows protective effects in guinea pig 24h stress models but not in 18h models . To reconcile contradictions, employ meta-analysis frameworks that control for variables like species, fasting state, and stress duration. Additionally, validate findings using ex vivo organoid models to isolate mucosal repair mechanisms.
Q. What methodological considerations are critical when studying carbenoxolone’s off-target effects in electrophysiology?
Carbenoxolone non-specifically blocks voltage-gated Ca²⁺ channels (IC₅₀ = 48 μM) and gap junctions, confounding interpretations of synaptic transmission studies. In retinal photoreceptors, 100 μM carbenoxolone reduces Ca²⁺ currents by 37% and synaptic transmission by 92% . Researchers should:
- Use lower concentrations (≤10 μM) to minimize off-target effects.
- Include controls with selective gap junction blockers (e.g., meclofenamic acid).
- Validate results with CRISPR-mediated 11β-HSD knockdown models.
Q. How does carbenoxolone’s endothelial toxicity impact vascular studies?
Prolonged exposure (>24 hours) to carbenoxolone (≥10 μM) damages aortic endothelium, enhancing vasoconstrictor responses to angiotensin II by 39% and abolishing acetylcholine-mediated relaxation. This toxicity is independent of glucocorticoid receptor activation . Methodological recommendations:
- Limit exposure time to ≤15 minutes for acute vascular reactivity assays.
- Confirm endothelial integrity via nitric oxide synthase activity assays or electron microscopy.
- Compare results with structurally distinct 11β-HSD inhibitors (e.g., GRC-10815).
Q. What strategies optimize the detection of carbenoxolone’s effects on insulin sensitivity?
Carbenoxolone increases hepatic insulin sensitivity by inhibiting 11β-HSD1, reducing intrahepatic cortisol levels. In human clamp studies, it elevates whole-body glucose uptake (M-value: 44.6 vs. 41.1 μmol/kg/min, p<0.03) without altering forearm glucose uptake . Researchers should:
- Use hyperinsulinemic-euglycemic clamps with stable isotope tracers to partition hepatic vs. peripheral effects.
- Pair clamp data with hepatic cortisol metabolite measurements (e.g., urinary tetrahydrocortisol/tetrahydrocortisone ratios).
Q. Methodological Challenges and Solutions
Q. How can researchers address carbenoxolone’s variable blood-brain barrier (BBB) penetration in neurostudies?
Despite evidence of cognitive effects in rodents, carbenoxolone’s BBB permeability is inconsistent. Solutions include:
- Direct intracerebroventricular administration to bypass the BBB.
- Quantifying brain tissue levels via mass spectrometry after systemic dosing.
- Using BBB-penetrant analogs (e.g., RU-486) as comparators .
Q. What parameters should be monitored in clinical trials investigating carbenoxolone’s metabolic effects?
Prioritize electrolyte balance (plasma K⁺, Na⁺), glucocorticoid metabolites, and hepatic insulin sensitivity markers. In a clinical trial, carbenoxolone caused a 0.8 mEq/L drop in plasma K⁺ without significant Na⁺/Cl⁻ imbalance, highlighting the need for frequent electrolyte monitoring .
Tables for Key Data
属性
CAS 编号 |
7421-40-1 |
---|---|
分子式 |
C34H48Na2O7 |
分子量 |
614.7 g/mol |
IUPAC 名称 |
disodium;(4aS,6aS,6bR,12aS)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21?,23?,24?,27?,30-,31?,32+,33-,34-;;/m1../s1 |
InChI 键 |
BQENDLAVTKRQMS-VNUKITDMSA-L |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
手性 SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC(=O)CCC(=O)[O-])C)C)C1CC(CC2)(C)C(=O)[O-])C.[Na+].[Na+] |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
外观 |
Solid powder |
Key on ui other cas no. |
7421-40-1 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
5697-56-3 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。